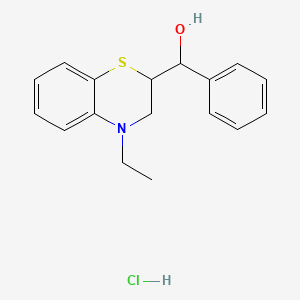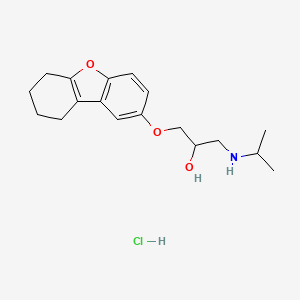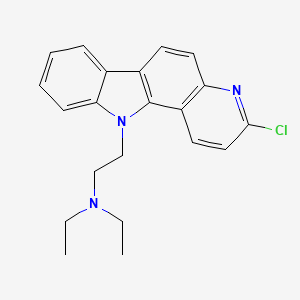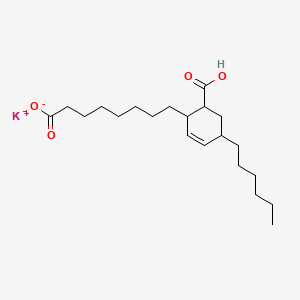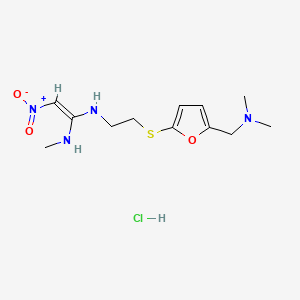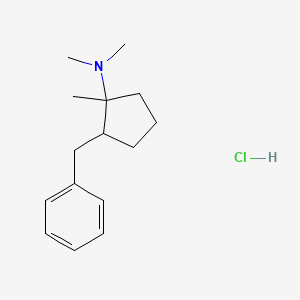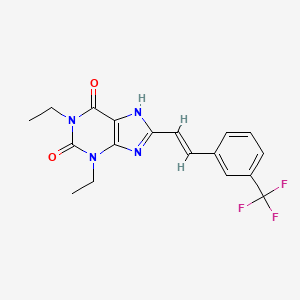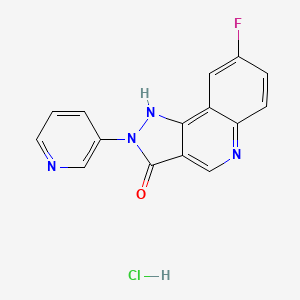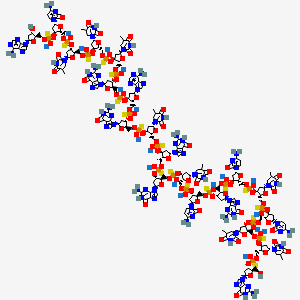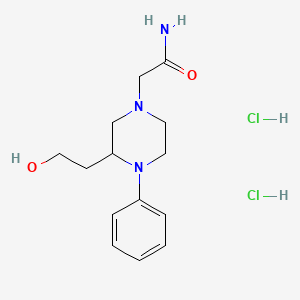
4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group, a piperazine ring, and an acetamide group, making it a versatile intermediate for several chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride typically involves multiple steps, starting with the reaction of phenylacetyl chloride with 2-hydroxyethylpiperazine. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and crystallization, helps achieve high purity levels required for industrial applications.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding hydroxylated or carboxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Generation of various substituted derivatives based on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride can be used as a building block for the synthesis of bioactive compounds. It may also be employed in the study of enzyme inhibitors and receptor ligands.
Medicine: In the medical field, this compound has potential applications in drug development. It can be used to create new therapeutic agents for the treatment of various diseases, including neurological disorders and cardiovascular conditions.
Industry: In industry, this compound can be utilized in the production of polymers, coatings, and other materials. Its versatility makes it a valuable component in the manufacturing of a wide range of products.
作用機序
The mechanism by which 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. For example, it could inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects.
類似化合物との比較
HEPES (4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid): A zwitterionic biological buffer used in biological and biochemical research.
4-(2-Hydroxyethyl)morpholine: An aminoalcohol used as a building block for pharmaceuticals.
2-Morpholinoethanol: Another morpholine derivative with applications in organic synthesis.
Uniqueness: 4-(2-Hydroxyethyl)-N-phenyl-1-piperazineacetamide dihydrochloride stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and applications
特性
CAS番号 |
118989-77-8 |
|---|---|
分子式 |
C14H23Cl2N3O2 |
分子量 |
336.3 g/mol |
IUPAC名 |
2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]acetamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O2.2ClH/c15-14(19)11-16-7-8-17(13(10-16)6-9-18)12-4-2-1-3-5-12;;/h1-5,13,18H,6-11H2,(H2,15,19);2*1H |
InChIキー |
BCLOBCBZUAOEIR-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(CN1CC(=O)N)CCO)C2=CC=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
